molecular formula C8H7IN2 B8232451 4-Iodo-5-methyl-1H-benzoimidazole

4-Iodo-5-methyl-1H-benzoimidazole

Cat. No.: B8232451
M. Wt: 258.06 g/mol
InChI Key: YHJCPFMSCWVSAS-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an iodine atom at the 4-position and a methyl group at the 5-position of the benzimidazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-1H-benzoimidazole typically involves the iodination of 5-methyl-1H-benzoimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-1H-benzoimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the benzimidazole ring.

Major Products Formed

    Substitution Reactions: Products include 4-azido-5-methyl-1H-benzoimidazole, 4-thio-5-methyl-1H-benzoimidazole, and 4-alkoxy-5-methyl-1H-benzoimidazole.

    Oxidation Reactions: Products include 4-iodo-5-carboxy-1H-benzoimidazole and 4-iodo-5-formyl-1H-benzoimidazole.

    Reduction Reactions: Products include 4-iodo-5-methyl-1,2-dihydro-1H-benzoimidazole.

Scientific Research Applications

4-Iodo-5-methyl-1H-benzoimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active benzimidazole derivatives.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, while the methyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-benzoimidazole: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-Iodo-1H-benzoimidazole: Lacks the methyl group, which can affect its chemical properties and interactions.

    4-Chloro-5-methyl-1H-benzoimidazole:

Uniqueness

4-Iodo-5-methyl-1H-benzoimidazole is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its solubility and membrane permeability.

Properties

IUPAC Name

4-iodo-5-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJCPFMSCWVSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-methyl-1H-benzoimidazole (132 mg, 1.0 mmol) and NIS (248 mg, 1.10 mmol) in 1 mL of TFA was reflux for 1 hr and then cooled to RT. Treated with 30 mL of EtOAc, the mixture was neutralized with sat. NaHCO3 solution. The organic layer was washed with H2O (10 mL), brine (10 mL) and dried (Na2SO4). Removal of the solvent under reduced pressure followed by flash chromatography of the residue on silica gel (5% MeOH/CH2Cl2) gave 78 mg (30%) of product as a white solid: 1H-NMR (CDCl3; 400 MHz) δ 8.07 (d, 1H), 7.57 (br s, 1H), 7.22 (d, 1H, J. 8.4 Hz), 2.59 (s, 3H). Mass spectrum (ESI, m/z): Calcd. for C8H7IN2, 259.0 (M+H), found 259.2.
Quantity
132 mg
Type
reactant
Reaction Step One
Name
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

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